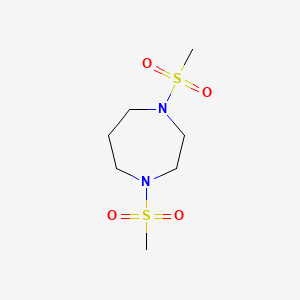1,4-Bis(methylsulfonyl)-1,4-diazepane
CAS No.: 89754-58-5
Cat. No.: VC20360041
Molecular Formula: C7H16N2O4S2
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89754-58-5 |
|---|---|
| Molecular Formula | C7H16N2O4S2 |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | 1,4-bis(methylsulfonyl)-1,4-diazepane |
| Standard InChI | InChI=1S/C7H16N2O4S2/c1-14(10,11)8-4-3-5-9(7-6-8)15(2,12)13/h3-7H2,1-2H3 |
| Standard InChI Key | RJITXAUHRAFGDJ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1CCCN(CC1)S(=O)(=O)C |
Introduction
Chemical Identity and Nomenclature
1,4-Bis(methylsulfonyl)-1,4-diazepane is systematically named as 1,4-bis(methylsulfonyl)-1,4-diazepane, with the molecular formula C₇H₁₆N₂O₄S₂ and a molecular weight of 256.3 g/mol . Alternative identifiers include the PubChem CID 4138229, DSSTox Substance ID DTXSID90399778, and synonyms such as 1,4-bis(methylsulfonyl)diazepane and 89754-58-5 . The compound’s structure consists of a diazepane ring (a seven-membered ring with two nitrogen atoms at positions 1 and 4) functionalized with methylsulfonyl (–SO₂CH₃) groups at both nitrogen centers (Fig. 1).
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 1,4-diazepane derivatives typically involves cyclization reactions or modifications of preformed diazepane cores. For 1,4-bis(methylsulfonyl)-1,4-diazepane, a plausible route involves double sulfonylation of 1,4-diazepane using methanesulfonyl chloride (MsCl) under basic conditions . This method aligns with analogous procedures for related sulfonylated amines, where sulfonyl groups are introduced via nucleophilic substitution .
Reaction Mechanisms
Sulfonylation reactions typically proceed via the formation of a sulfonate intermediate, where the nitrogen lone pair attacks the electrophilic sulfur atom in MsCl. The reaction is facilitated by bases such as triethylamine, which neutralize HCl byproducts . Computational studies on similar diazepane derivatives suggest that steric and electronic factors influence the reactivity of the nitrogen centers, with the chair conformation of the diazepane ring minimizing steric hindrance during sulfonylation .
Structural and Conformational Analysis
Crystallographic Insights
While no direct X-ray structure of 1,4-bis(methylsulfonyl)-1,4-diazepane is reported, analogous compounds provide critical insights. For instance, the crystal structure of 6-azido-1,4-bis(tosyl)-1,4-diazepane reveals a chair conformation for the diazepane ring, with sulfonyl groups occupying equatorial positions to minimize steric strain . Similarly, DFT calculations on 2,7-bis(4-chlorophenyl)-1,4-diazepan-5-one predict bond lengths and angles consistent with experimental data (Table 1) .
Table 1: Experimental and DFT-calculated bond lengths (Å) for a related 1,4-diazepane derivative
| Bond | X-ray Data | DFT (B3LYP/6-31G(d,p)) |
|---|---|---|
| N1–C2 | 1.470 | 1.470 |
| C2–C3 | 1.564 | 1.575 |
| C3–N4 | 1.483 | 1.479 |
| N4–C5 | 1.344 | 1.372 |
These values suggest that computational methods reliably predict structural parameters, enabling accurate modeling of 1,4-bis(methylsulfonyl)-1,4-diazepane in the absence of experimental data.
Conformational Dynamics
The diazepane ring exhibits significant conformational flexibility. In related compounds, the chair conformation is stabilized by C–H⋯O hydrogen bonds and C–Cl⋯π interactions, which may also influence the orientation of methylsulfonyl groups in the title compound . Hirshfeld surface analyses of similar derivatives highlight the role of non-covalent interactions in dictating molecular packing and stability .
Physicochemical Properties
Stability and Reactivity
The methylsulfonyl groups confer high polarity and stability to the molecule, as evidenced by the thermal stability of analogous sulfonylated diazepanes . The compound’s solubility profile is likely dominated by the sulfonyl moieties, rendering it soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in non-polar media.
Spectroscopic Characterization
-
NMR Spectroscopy: The NMR spectrum of 1,4-bis(methylsulfonyl)-1,4-diazepane would feature distinct signals for the methylsulfonyl protons (δ ~3.0 ppm) and diazepane methylene groups (δ ~2.5–3.5 ppm) .
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 256.3 [M+H]⁺, with fragmentation patterns indicative of sulfonyl group loss .
Applications in Coordination Chemistry
The sulfonyl groups in 1,4-bis(methylsulfonyl)-1,4-diazepane may facilitate its use as a ligand in metal complexes. For example, vanadium-coordinated diazepane derivatives have been reported for catalytic and medicinal applications . The compound’s ability to chelate metals via nitrogen and sulfonyl oxygen atoms warrants exploration in materials science and homogeneous catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume